

Application Notes and Protocols for the Characterization of Pigment Yellow 182

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Compound of Interest

Compound Name: *Pigment Yellow 182*

Cat. No.: *B1619675*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques and detailed protocols for the characterization of **Pigment Yellow 182** (C.I. 128300). This brilliant yellow monoazo pigment is noted for its heat resistance, lightfastness, and solvent resistance, making it a subject of interest in various industrial and research applications.^[1]

Physicochemical Properties

A summary of the fundamental properties of **Pigment Yellow 182** is presented in Table 1.

Table 1: Physicochemical Properties of **Pigment Yellow 182**

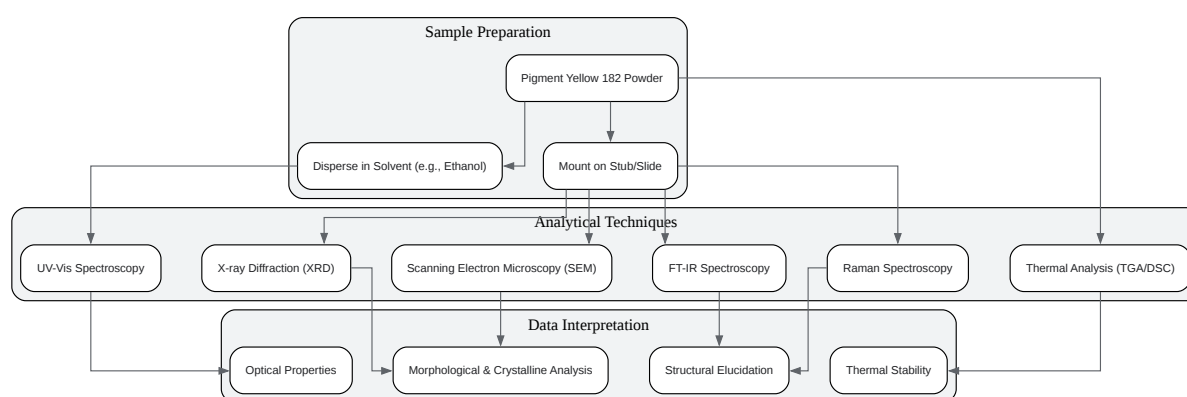
Property	Value	Reference
C.I. Name	Pigment Yellow 182	[1]
C.I. Number	128300	[1]
CAS Number	67906-31-4	[1]
Molecular Formula	C ₂₂ H ₂₀ N ₆ O ₈	[1]
Molecular Weight	496.43 g/mol	[1]
Chemical Class	Single Azo	[1]
Solubility	Insoluble in water	[2]
Heat Resistance	Stable at 150°C for 30 minutes	[1]

Analytical Techniques and Protocols

A systematic approach is crucial for the comprehensive characterization of **Pigment Yellow 182**. The following sections detail the experimental protocols for key analytical techniques.

Workflow for Pigment Characterization

The logical flow for analyzing a pigment sample is outlined in the diagram below.



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Caption: Workflow for the analytical characterization of **Pigment Yellow 182**.

Spectroscopic Techniques

FT-IR spectroscopy is employed to identify the functional groups present in the pigment's molecular structure.

Experimental Protocol:

- **Sample Preparation:** A small amount of the dry **Pigment Yellow 182** powder is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** A Thermo Scientific Nicolet 6700 FT-IR spectrometer or a similar instrument is used.

- Data Acquisition:
 - Mode: ATR
 - Spectral Range: 4000-400 cm^{-1}
 - Resolution: 4 cm^{-1}
 - Number of Scans: 32
- Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to functional groups expected in a monoazo pigment, such as N=N, C=O, N-H, and aromatic C=C bonds.

Raman spectroscopy provides complementary information to FT-IR, particularly for non-polar bonds and the overall molecular fingerprint.

Experimental Protocol:

- Sample Preparation: A small amount of the pigment powder is placed on a glass slide.
- Instrumentation: A Renishaw InVia Raman spectrometer or a similar instrument equipped with a near-infrared (NIR) laser is recommended to minimize fluorescence.
- Data Acquisition:
 - Excitation Wavelength: 785 nm diode laser
 - Laser Power: Kept low (e.g., < 10 mW) to avoid sample degradation.
 - Spectral Range: 2000-200 cm^{-1}
 - Integration Time: 10-20 seconds with multiple accumulations.
- Analysis: The Raman spectrum is analyzed for characteristic peaks of the azo group and other structural features.

UV-Vis spectroscopy is used to determine the electronic absorption properties of the pigment, which are responsible for its color.

Experimental Protocol:

- **Sample Preparation:** A dilute suspension of **Pigment Yellow 182** is prepared in a suitable solvent where it is sparingly soluble (e.g., ethanol or N,N-dimethylformamide). The suspension should be sonicated to ensure homogeneity.
- **Instrumentation:** A standard UV-Vis spectrophotometer.
- **Data Acquisition:**
 - **Scan Range:** 800-200 nm.
 - **Blank:** The pure solvent used for the suspension.
- **Analysis:** The wavelength of maximum absorption (λ_{max}) is determined from the absorption spectrum.

Structural and Morphological Analysis

XRD is used to determine the crystalline nature of the pigment powder.

Experimental Protocol:

- **Sample Preparation:** The pigment powder is packed into a sample holder.
- **Instrumentation:** A powder X-ray diffractometer with Cu K α radiation.
- **Data Acquisition:**
 - **2 θ Range:** 5-50°
 - **Scan Rate:** 2°/min
- **Analysis:** The diffractogram is analyzed for sharp peaks indicative of a crystalline structure.

SEM is used to visualize the particle size, shape, and surface morphology of the pigment.

Experimental Protocol:

- **Sample Preparation:**
 - The dry pigment powder is mounted on an aluminum stub using double-sided conductive carbon tape.
 - The sample is then sputter-coated with a thin layer of gold or palladium to make it conductive.
- **Instrumentation:** A standard scanning electron microscope.
- **Imaging:** The sample is imaged at various magnifications to observe the particle morphology.

Thermal Analysis

TGA and DSC are used to evaluate the thermal stability and identify thermal transitions of the pigment.

Experimental Protocol:

- **Sample Preparation:** A few milligrams (5-10 mg) of the pigment powder are placed in an aluminum or platinum crucible.
- **Instrumentation:** A simultaneous TGA/DSC instrument.
- **Data Acquisition:**
 - **Atmosphere:** Nitrogen or air, at a flow rate of 50 mL/min.
 - **Temperature Program:** Heating from room temperature to 600°C at a rate of 10°C/min.
- **Analysis:** The TGA curve shows weight loss as a function of temperature, indicating decomposition. The DSC curve shows endothermic or exothermic events, such as melting or decomposition.

Expected Analytical Data

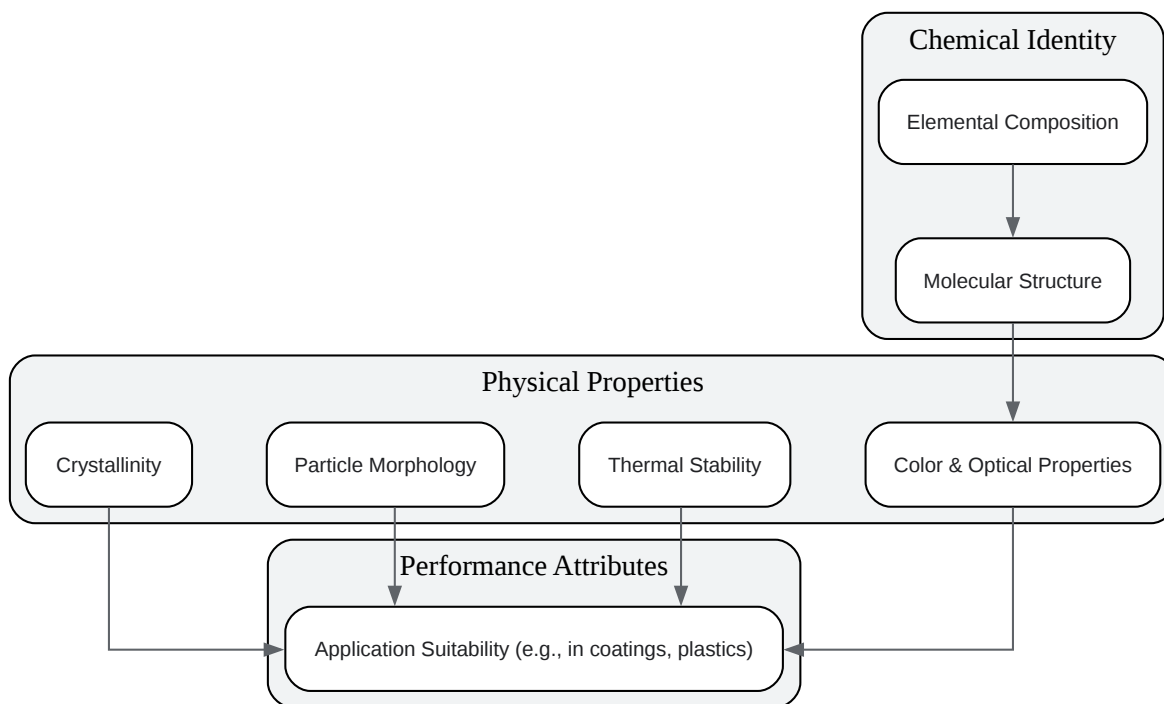
The following table summarizes the expected or representative analytical data for a monoazo yellow pigment like **Pigment Yellow 182**. Specific values for **Pigment Yellow 182** may vary and should be determined experimentally.

Table 2: Summary of Expected Analytical Data for **Pigment Yellow 182**

Analytical Technique	Parameter	Expected/Representative Value
FT-IR Spectroscopy	Major Absorption Bands (cm ⁻¹)	~3300-3100 (N-H stretching), ~1680-1640 (C=O stretching), ~1600-1450 (Aromatic C=C stretching), ~1450-1400 (N=N stretching)
Raman Spectroscopy	Major Raman Shifts (cm ⁻¹)	~1600 (Aromatic ring stretching), ~1400-1450 (N=N stretching), ~1350 (NO ₂ symmetric stretching, if present)
UV-Vis Spectroscopy	λ _{max} (in ethanol)	~400-450 nm
X-ray Diffraction	Crystallinity	Expected to be crystalline, showing distinct diffraction peaks.
Scanning Electron Microscopy	Morphology	Irregular or rod-like microparticles.
Thermal Analysis	Decomposition Temperature	Onset of decomposition expected to be above 200°C.

Logical Relationships in Pigment Analysis

The characterization of a pigment involves a series of interconnected analytical steps to build a complete profile of the material.



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Caption: Interrelation of analytical data in determining pigment performance.

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References

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- 2. CAS # 67906-31-4, Pigment Yellow 182, 2-[[2-[(2-Methoxyphenyl)amino]-2-oxo-1-(1,4,5,6-tetrahydro-4,6-dioxo-1,3,5-triazin-2-yl)ethyl]azo]-1,4-benzenedicarboxylic acid dimethyl ester,

C.I. 128300, C.I. Pigment Yellow 182, Pigment Yellow 182, Sandorin Yellow G - chemBlink [chemblink.com]

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